molecular formula C2O4Zn B7822194 zinc;oxalate

zinc;oxalate

Cat. No.: B7822194
M. Wt: 153.4 g/mol
InChI Key: ZPEJZWGMHAKWNL-UHFFFAOYSA-L
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Description

Zinc oxalate (ZnC₂O₄) is a coordination compound formed by zinc (Zn²⁺) and oxalate (C₂O₄²⁻) ions. It exists in anhydrous and hydrated forms (e.g., ZnC₂O₄·2H₂O) and is synthesized via precipitation reactions between zinc salts (e.g., ZnCl₂) and oxalic acid or oxalate salts . Its applications span materials science (as a precursor for ZnO nanoparticles), environmental chemistry (in CO₂ capture frameworks), and art conservation (as a degradation product in oil paints) .

Properties

IUPAC Name

zinc;oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEJZWGMHAKWNL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: White solid; [Hawley]
Record name Zinc oxalate
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CAS No.

547-68-2
Record name Zinc oxalate (ZnC2O4)
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Record name Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
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Record name Zinc oxalate
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Preparation Methods

Principle of Oxalic Acid Extraction

The fruit extract of Averrhoa bilimbi L. contains 8.57–10.32 mg/g of oxalic acid, enabling eco-friendly synthesis without hazardous reagents. The process involves mixing zinc sulfate (ZnSO₄) solution with filtered bilimbi juice, where oxalate ions (C₂O₄²⁻) react with Zn²+ to form zinc oxalate dihydrate (ZnC₂O₄·2H₂O).

Optimization Parameters

  • Molar Ratio : A 1:1 stoichiometry of ZnSO₄ to oxalic acid ensures complete precipitation.

  • Temperature : Room temperature (25°C) avoids premature thermal decomposition.

  • Yield : ~95% purity confirmed via FTIR, with spherical nanoparticles (14–91 nm) observed in SEM.

Table 1: Green Synthesis Parameters and Outcomes

ParameterValue/RangeCharacterization TechniqueOutcome
Oxalic acid sourceA. bilimbi extractFTIRC-O bonding at 1,320 cm⁻¹
Zinc saltZnSO₄·7H₂OSEMSpherical morphology
Decomposition temp.400°C (2 hrs)XRDZnO phase (JCPDS 36-1451)

Conventional Precipitation with Zinc Nitrate and Sodium Oxalate

Aqueous Metathesis Reaction

Zinc oxalate forms via salt metathesis between zinc nitrate (Zn(NO₃)₂) and sodium oxalate (Na₂C₂O₄) in aqueous solutions:
Zn(NO₃)₂ + Na₂C₂O₄ → ZnC₂O₄↓ + 2NaNO₃\text{Zn(NO₃)₂ + Na₂C₂O₄ → ZnC₂O₄↓ + 2NaNO₃}

Isotopic Labeling for Mechanistic Studies

Using ¹³C₂-labeled sodium oxalate, researchers traced oxalate incorporation into the crystal lattice, confirming stoichiometric fidelity. The product, Zn¹³C₂O₄·2H₂O, achieved 86% yield after washing and drying.

Table 2: Conventional Precipitation Conditions

ReactantConcentration (M)TemperatureYieldPurity (XRD)
Zn(NO₃)₂·6H₂O0.7470°C86%Monoclinic
Na₂C₂O₄0.7470°C

Template-Assisted Synthesis for Porous Architectures

Zinc Oxalate Recurrence Method

Polystyrene (PS) spheres (500 nm diameter) template porous zinc oxalate films. A precursor solution of ZnC₂O₄ infiltrates PS templates, followed by calcination (400–600°C) to remove the polymer and consolidate ZnO.

Structural Dependence on Calcination

  • Temperature : 450°C optimizes pore uniformity (SEM).

  • Precursor Concentration : 0.5 M ZnC₂O₄ ensures complete template filling.

Table 3: Porous ZnO Film Synthesis Parameters

ParameterOptimal ValueCharacterizationPore Size (nm)
Calcination temp.450°CSEM200–300
ZnC₂O₄ concentration0.5 MBET15 m²/g SSA

Counter-Ion Effects on Morphology

Role of Zinc Salts

Using ZnCl₂, ZnSO₄, or Zn(NO₃)₂ with oxalic acid yields distinct morphologies:

  • ZnSO₄ : Rose-like ZnO microstructures (5–10 µm).

  • ZnCl₂ : Snowflake-shaped aggregates.

  • Zn(NO₃)₂ : Rectangular platelets.

Growth Mechanism

Sulfate ions (SO₄²⁻) adsorb onto specific crystal planes, directing anisotropic growth into rose-like shapes. Ultrasonic fragmentation revealed hexagonal platelet subunits.

Table 4: Morphological Outcomes by Zinc Salt

Zinc SaltMorphologySize RangePhotoluminescence Peak
ZnSO₄Rose-like5–10 µm450 nm (blue)
ZnCl₂Snowflake2–5 µm470 nm
Zn(NO₃)₂Rectangular platelet1–3 µm460 nm

Hydro-Alcoholic Solution Precipitation

Synthesis in Ethanol-Water Media

Combining ZnSO₄·7H₂O and H₂C₂O₄·2H₂O in a 3:1 ethanol-water mixture produces β-ZnC₂O₄·2H₂O. Ethanol reduces dielectric constant, enhancing nucleation rates and yielding smaller crystallites (~100 nm).

Thermal Decomposition Pathway

In-situ XRD revealed phase transitions:

  • Dehydration : ZnC₂O₄·2H₂O → ZnC₂O₄ (125°C).

  • Decomposition : ZnC₂O₄ → ZnO + CO + CO₂ (355°C).

Table 5: Thermal Analysis of Zinc Oxalate Dihydrate

StageTemp. Range (°C)Mass Loss (%)Phase Transition
Dehydration100–15018.5β-ZnC₂O₄·2H₂O → ZnC₂O₄
Oxalate Decomposition300–40037.8ZnC₂O₄ → ZnO

Chemical Reactions Analysis

Types of Reactions

Zinc oxalate undergoes several types of chemical reactions, including thermal decomposition and reactions with acids and bases.

  • Thermal Decomposition: : When heated, zinc oxalate decomposes to form zinc oxide and carbon dioxide. This reaction is significant in the production of zinc oxide nanoparticles. [ \text{ZnC}_2\text{O}_4 \rightarrow \text{ZnO} + \text{CO}_2 + \text{CO} ]

  • Reaction with Acids: : Zinc oxalate reacts with strong acids to form zinc salts and oxalic acid. [ \text{ZnC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

  • Reaction with Bases: : Zinc oxalate can react with strong bases to form zinc hydroxide and oxalate ions. [ \text{ZnC}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + \text{Na}_2\text{C}_2\text{O}_4 ]

Common Reagents and Conditions

    Thermal Decomposition: Typically carried out in an inert atmosphere at temperatures around 400-600°C.

    Acid Reactions: Strong acids like hydrochloric acid are used at room temperature.

    Base Reactions: Strong bases like sodium hydroxide are used at room temperature.

Major Products Formed

    Thermal Decomposition: Zinc oxide, carbon dioxide, and carbon monoxide.

    Acid Reactions: Zinc chloride and oxalic acid.

    Base Reactions: Zinc hydroxide and sodium oxalate.

Scientific Research Applications

Synthesis of Zinc Oxalate

The synthesis of zinc oxalate can be achieved through several methods, including:

  • Green Synthesis : Utilizing natural sources like Averrhoa bilimbi L juice, which is rich in oxalic acid, provides an eco-friendly approach to synthesize zinc oxalate nanoparticles. This method avoids hazardous chemicals and emphasizes sustainability .
  • Chemical Precipitation : Zinc salts (e.g., zinc sulfate) are reacted with oxalic acid or its salts (sodium oxalate) to precipitate zinc oxalate. The reaction conditions can be optimized for purity and yield .

Characterization Techniques

The characterization of synthesized zinc oxalate is crucial for understanding its properties and potential applications. Common techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the formation of zinc oxalate.
  • Scanning Electron Microscopy (SEM) : Provides insights into the morphology and size distribution of nanoparticles, which typically range from 14 to 91 nm .
  • X-ray Diffraction (XRD) : Confirms the crystalline structure of zinc oxalate dihydrate, revealing its orthorhombic phase .

3.1. Nanotechnology and Material Science

Zinc oxalate is a precursor for synthesizing zinc oxide nanoparticles, which have applications in:

  • Electronics : Used in the fabrication of semiconductors and optoelectronic devices due to their unique electrical properties.
  • Sensors : Employed in gas sensors for detecting pollutants owing to their high surface area and reactivity .

3.2. Environmental Chemistry

Zinc oxalate plays a role in carbon capture technologies:

  • CO2 Reduction : Research indicates that zinc oxide can facilitate the reduction of CO2 into oxalates, contributing to environmental sustainability efforts .

3.3. Pharmaceuticals

In the pharmaceutical industry, zinc oxalate is utilized for:

  • Antiseptic Properties : Acts as an anti-caking agent in various formulations, enhancing product stability .
  • Metal Treatment : Used in metal treatment processes to improve surface properties and corrosion resistance .

3.4. Pigments and Coatings

Zinc oxalate serves as a pigment in paints and coatings:

  • Color Stability : Its ability to form stable pigments makes it valuable in artistic and industrial applications .

Case Study 1: Green Synthesis Using Averrhoa bilimbi L Juice

A study by Dr. Anna R. Anthony demonstrated the successful synthesis of zinc oxalate nanoparticles using Averrhoa bilimbi L juice. The method was characterized by low environmental impact and cost-effectiveness, highlighting its potential for sustainable nanomaterial production .

Case Study 2: Zinc Oxalate in CO2 Reduction

Research exploring the semiconductor-mediated reduction of CO2 using zinc oxide showed promising results in converting CO2 into valuable carbon-containing species, including oxalates. This approach aligns with current environmental chemistry research aimed at mitigating climate change impacts .

Data Tables

Application AreaSpecific UseBenefits
NanotechnologySemiconductor materialsEnhanced electronic properties
Environmental ChemistryCO2 reduction processesSupports carbon capture initiatives
PharmaceuticalsAntiseptic formulationsImproves stability and effectiveness
PigmentsPaints and coatingsProvides color stability

Mechanism of Action

The primary mechanism of action for zinc oxalate involves its thermal decomposition to zinc oxide. The zinc oxide nanoparticles produced have unique properties due to their small size and high surface area. These properties make them effective in various applications, such as catalysis and antibacterial treatments. The molecular targets and pathways involved include the interaction of zinc oxide with bacterial cell walls, leading to the disruption of cellular processes and bacterial death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Carbonate (ZnCO₃)

  • Synthesis : Forms via reaction of zinc salts with carbonate ions (e.g., Na₂CO₃) .
  • Thermal Decomposition: Decomposes to ZnO at ~300°C, releasing CO₂. In contrast, zinc oxalate decomposes in a multi-step mechanism (discussed below) .
  • Applications: Primarily used in ceramics and as a precursor for ZnO. Less efficient than zinc oxalate for nanoparticle synthesis due to slower decomposition kinetics .
Property Zinc Oxalate Zinc Carbonate
Decomposition Temp (°C) 320–400 (multi-step) ~300 (single-step)
Byproducts CO, CO₂ CO₂
Precursor Efficiency High (nanoparticle) Moderate

Zinc Hydroxide (Zn(OH)₂)

  • Synthesis : Precipitated from zinc salts using hydroxides (e.g., NaOH).
  • Stability : Less stable than zinc oxalate under acidic conditions, dissolving readily. Zinc oxalate remains intact in mild acids .

Metal-Organic Frameworks (MOFs) with Oxalate

The Zn-based MOF CALF-20 (Zn₂(1,2,4-triazolate)₂(oxalate)) incorporates oxalate as a structural linker. Key differences from standalone zinc oxalate:

  • CO₂ Capture : CALF-20 exhibits exceptional CO₂/N₂ selectivity (15× higher than zinc oxalate) due to its flexible 3D framework .
  • Stability : CALF-20 is hydrolytically stable, whereas zinc oxalate degrades in humid environments .

Calcium Oxalate (CaC₂O₄)

  • Biological Role : A major component of kidney stones. Zinc ions alter CaC₂O₄ crystal surfaces, promoting or inhibiting growth depending on concentration .

Key Research Findings

Formation Mechanisms

  • Zinc soaps (metal carboxylates) act as intermediates .
  • Biological Pathways: Fungi like Aspergillus niger transform ZnO nanoparticles into biogenic ZnC₂O₄, differing from abiotic synthesis in morphology and size (>50 µm vs. <10 µm) .

Thermal Decomposition

Zinc oxalate decomposes via:

Rearrangement : Oxalate → carbonate-carbonyl intermediate.

CO Release : Intermediate → zinc carbonate.

CO₂ Release: Carbonate → ZnO . This contrasts with single-step decomposition in ZnCO₃ .

Biological Activity

Zinc oxalate, a compound formed from zinc and oxalic acid, has garnered attention for its biological activity, particularly in relation to urolithiasis (kidney stone formation) and its interaction with biological systems. This article explores the biological activity of zinc oxalate through various studies, highlighting its effects on kidney stone formation, metabolic processes, and interactions with gut microbiota.

Overview of Zinc Oxalate

Zinc oxalate exists in several forms, including zinc oxalate dihydrate (ZnC₂O₄·2H₂O), which is the most commonly studied form. It is important in both industrial applications and biological contexts, particularly in understanding its role in human health.

Biological Activity in Urolithiasis

1. Inhibition of Calcium Oxalate Stone Formation

Research indicates that zinc plays a significant role in inhibiting the formation of calcium oxalate (CaOx) stones, which are the most prevalent type of kidney stones. A study measured urinary zinc levels in healthy individuals versus calcium oxalate stone formers, revealing significantly higher urinary zinc excretion in stone formers (2575 ± 274 mg/day) compared to controls (960 ± 80 mg/day) . This suggests that zinc may have a protective role against stone formation.

2. Mechanism of Action

Zinc's inhibitory effect on urolithiasis may be attributed to its influence on the metabolism of oxalate. A recent study demonstrated that supplementation with zinc gluconate improved the abundance of oxalate-degrading bacteria in patients with CaOx kidney stones . The study identified that zinc ions (Zn²⁺) enhance the activity of oxalate decarboxylase (OxDC), an enzyme crucial for oxalate degradation, thereby reducing the risk of stone formation.

Interaction with Gut Microbiota

1. Modulation of Gut Flora

Zinc is known to influence gut microbiota composition. The aforementioned study found that zinc supplementation promoted beneficial bacteria such as Lactobacillus, which play a role in metabolizing oxalate . This modulation may help maintain a balanced gut microbiome, crucial for preventing excessive oxalate absorption and subsequent kidney stone formation.

2. Clinical Implications

The findings suggest potential therapeutic applications for zinc in managing kidney stone disease. By promoting beneficial gut bacteria and enhancing oxalate metabolism, zinc supplementation could serve as a complementary treatment for individuals prone to calcium oxalate stones.

Synthesis and Characterization

Zinc oxalate can be synthesized through various methods, including precipitation from solutions of zinc salts and oxalic acid. The characterization of synthesized zinc oxalate involves techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), confirming its structural integrity and phase purity .

Synthesis Method Characterization Technique Findings
Precipitation from ZnSO₄ and H₂C₂O₄XRDConfirmed orthorhombic phase with specific lattice parameters
Thermal analysisFTIRIdentified characteristic peaks corresponding to functional groups

Case Studies

Case Study 1: Zinc Supplementation in Kidney Stone Patients

In a clinical trial involving patients with CaOx stones, those receiving zinc gluconate showed a significant increase in Lactobacillus levels and improved metabolic profiles related to oxalate processing . This case illustrates the potential for zinc as an adjunct therapy in managing kidney stones.

Case Study 2: Urinary Zinc Levels and Stone Formation

A comparative analysis between healthy controls and calcium oxalate stone formers highlighted the correlation between elevated urinary zinc levels and increased stone formation risk . This underscores the complex role of zinc in renal health.

Q & A

Q. What are the primary analytical techniques for identifying zinc oxalate in complex matrices like aged oil paintings?

Zinc oxalate can be identified using Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) to detect characteristic absorption bands (e.g., C–O stretches at 1364 and 1319 cm⁻¹) and powder X-ray diffraction (PXRD) to confirm crystallinity (e.g., ZnC₂O₄·2H₂O reflections). Micro-PXRD (µ-PXRD) is critical for spatially resolved analysis, particularly in heterogeneous samples like oil paintings, where zinc oxalate often forms amorphous phases alongside crystalline ZnO .

Q. How is zinc oxalate synthesized, and what structural features are observed in coordination polymers?

Zinc oxalate coordination polymers (e.g., Zn(ox)(Py)₂) can be synthesized via hydro(solvo)thermal methods , where methanol or ethanol undergoes oxidative coupling to form oxalic acid. Structural characterization via single-crystal XRD reveals 1D zigzag chains or layered architectures with honeycomblike openings, depending on ligands and reaction conditions .

Q. What experimental parameters are critical for studying zinc oxalate formation under UV aging?

Key parameters include UVA intensity (350–400 nm, 160,000 µW/lumen), relative humidity (80% RH), and oil binding media composition (e.g., linseed oil with/without drying agents like Siccative de Haarlem). Controlled CO₂ environments (4–40% v/v) and µ-PXRD analysis are used to differentiate atmospheric vs. binder-derived carbon sources .

Advanced Research Questions

Q. How can contradictions regarding atmospheric CO₂’s role in zinc oxalate formation be resolved?

Isotopic labeling experiments with ¹³CO₂ showed no detectable ¹³C incorporation into zinc oxalate, indicating atmospheric CO₂ is not a primary carbon source. Instead, oxalate originates from oxidative degradation of oil binders (e.g., linseed oil), supported by FTIR-ATR data showing fatty acid oxidation and radical mechanisms involving ZnO photochemistry .

Q. What methodological challenges arise when analyzing zinc oxalate crystallization in oil binding media?

Zinc oxalate predominantly forms amorphous phases , with limited crystallinity observed only at exposed surfaces. PXRD and µ-PXRD must account for interference from ZnO and impurities like Zn₄(CO₃)(OH)₆·H₂O. Sample preparation (e.g., drying time, film thickness) significantly impacts crystallization dynamics .

Q. How do drying agents influence zinc oxalate formation kinetics in oil matrices?

The addition of 5% Siccative de Haarlem accelerates zinc soap formation, which precedes oxalate generation. FTIR-ATR reveals that zinc carboxylate clusters act as precursors, with oxidation pathways mediated by UVA-induced radicals. However, excessive drying agents may suppress oxalate yield by altering binder viscosity .

Q. What electrochemical methods optimize zinc oxalate synthesis from CO₂?

Electrochemical reduction of CO₂ in acetonitrile at 5–30 mA/cm² current density yields zinc oxalate. FTIR and XRD confirm product purity, with electrolyte water content (<5%) critical to avoid carbonate co-formation. Stainless steel cathodes enhance selectivity for oxalate over competing products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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